molecular formula C10H7NO4S B14737778 (2-Nitro-1-benzothiophen-3-yl)acetic acid CAS No. 5453-74-7

(2-Nitro-1-benzothiophen-3-yl)acetic acid

Cat. No.: B14737778
CAS No.: 5453-74-7
M. Wt: 237.23 g/mol
InChI Key: LPGVIKVTBPUNRD-UHFFFAOYSA-N
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Description

(2-Nitro-1-benzothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a nitro group at the 2-position and an acetic acid moiety at the 3-position of the benzothiophene ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-1-benzothiophen-3-yl)acetic acid typically involves the nitration of 1-benzothiophene followed by the introduction of the acetic acid moiety. One common method involves the following steps:

    Nitration: 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid moiety at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (2-Amino-1-benzothiophen-3-yl)acetic acid.

    Substitution: Various substituted benzothiophene derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Nitro-1-benzothiophen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its derivatives may serve as probes for investigating biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of (2-Nitro-1-benzothiophen-3-yl)acetic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The acetic acid moiety may facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s interactions with molecular targets and pathways can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitro-1-benzothiophen-3-yl)acetic acid: Unique due to the presence of both nitro and acetic acid groups.

    (2-Amino-1-benzothiophen-3-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.

    (2-Nitro-1-benzofuran-3-yl)acetic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.

Uniqueness

This compound is unique due to the combination of the nitro group and the acetic acid moiety on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5453-74-7

Molecular Formula

C10H7NO4S

Molecular Weight

237.23 g/mol

IUPAC Name

2-(2-nitro-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H7NO4S/c12-9(13)5-7-6-3-1-2-4-8(6)16-10(7)11(14)15/h1-4H,5H2,(H,12,13)

InChI Key

LPGVIKVTBPUNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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